molecular formula C8H10OS B1664058 1-(Thiophen-2-yl)butan-1-one CAS No. 5333-83-5

1-(Thiophen-2-yl)butan-1-one

Cat. No. B1664058
CAS RN: 5333-83-5
M. Wt: 154.23 g/mol
InChI Key: YXHIINNJOGKPLF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)butan-1-one is an aromatic ketone . It has a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol .


Molecular Structure Analysis

The InChI code for 1-(Thiophen-2-yl)butan-1-one is 1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3 . The compound has a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

1-(Thiophen-2-yl)butan-1-one has a molecular weight of 154.23 g/mol . It has a computed XLogP3 value of 2.1 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Complex Formation with Antidiabetic Potential

  • A study explored the molecular association between a compound structurally related to 1-(Thiophen-2-yl)butan-1-one and 2-hydroxypropyl-β-cyclodextrin (HPBCD). This complex showed improved solubility and maintained antidiabetic activity, indicating potential in drug solubility enhancement and diabetes treatment research (Devine et al., 2020).

Advancements in Organic Chemistry

  • Another study demonstrated the use of derivatives of 1-(Thiophen-2-yl)butan-1-one in photoinduced direct oxidative annulation, leading to the creation of polyheterocyclic compounds. This research contributes to advancements in organic synthetic methods (Zhang et al., 2017).

Electrochemical Polymerization and Capacitance

  • Research on electrochemical polymerization of a related compound, 2-(thiophen-2-yl)furan, revealed its potential in supercapacitor applications. The study showed enhanced specific capacitance and cycling stability in certain electrolytes, indicating its significance in developing new materials for energy storage (Mo et al., 2015).

Electrochromic Devices

  • A study involving a centrosymmetric polymer precursor structurally similar to 1-(Thiophen-2-yl)butan-1-one led to the development of electrochromic devices with multiple color states. This research has implications for the development of smart materials and structures (Yagmur et al., 2013).

Antimicrobial and Anticancer Activities

  • Derivatives of 1-(Thiophen-2-yl)butan-1-one were synthesized and evaluated for their antimicrobial and anticancer activities, revealing potential in pharmaceutical research for developing new therapeutic agents (Rathinamanivannan et al., 2019).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHIINNJOGKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201480
Record name 1-(2-Thienyl)butan-1-one
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

242.00 to 244.00 °C. @ 760.00 mm Hg
Record name 1-(2-Thienyl)-1-butanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(Thiophen-2-yl)butan-1-one

CAS RN

5333-83-5
Record name 1-(2-Thienyl)-1-butanone
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Record name 2-Butanoylthiophene
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Record name 2-Butyrylthiophene
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Record name 1-(2-Thienyl)butan-1-one
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Record name 1-(2-thienyl)butan-1-one
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Record name 2-BUTANOYLTHIOPHENE
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Record name 1-(2-Thienyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
T Doi, A Asada, A Takeda, T Tagami, M Katagi… - Forensic …, 2016 - Springer
Recently, thienyl derivatives of cathinones have appeared on the market as new psychoactive substances (NPS). In this study, identification and characterization of 2-(pyrrolidin-1-yl)-1-(…
Number of citations: 24 link.springer.com
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A novel method for α-hydroxylation of ketones using substoichiometric amount of iodine under metal-free conditions is described. This method has been successfully employed in …
Number of citations: 30 pubs.rsc.org
C Gopi, MD Dhanaraju - Beni-Suef University Journal of Basic and Applied …, 2018 - Elsevier
The main aim of this work was to synthesise a novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives and examine the …
Number of citations: 6 www.sciencedirect.com
WG Jia, DD Li, YC Dai, H Zhang, LQ Yan… - Organic & …, 2014 - pubs.rsc.org
Binuclear complexes [{(DMOX)CuCl}2(μ-Cl)2] (1), mononuclear complexes [(DMOX)CuBr2] (2) (DMOX = 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole) and …
Number of citations: 29 pubs.rsc.org
R Hu, FJ Chen, X Zhang, M Zhang, W Su - Nature communications, 2019 - nature.com
Metal-catalyzed β-CH functionalization of saturated carbonyls via dehydrogenative desaturation proved to be a powerful tool for simplifying synthesis of valuable β-substituted carbonyls…
Number of citations: 22 www.nature.com
WJ Zhang, SH Ruan, WY Shen, Z Wang, DL An… - Catalysis …, 2019 - Elsevier
The asymmetric transfer hydrogenation (ATH) of ketones catalyzed by Rh-based macrocycles proceeded smoothly in the presence of air with high catalytic activity and enantioselectivity…
Number of citations: 7 www.sciencedirect.com
SJ Lee, JY Bae, CW Cho - European Journal of Organic …, 2015 - Wiley Online Library
An efficient cinchona‐based phase‐transfer‐catalyzed asymmetric aza‐Michael reaction of pyrazole with various α,β‐unsaturated ketones has been developed for the preparation of …
SL Tseng, MS Hung, CP Chang, JS Song… - Journal of medicinal …, 2008 - ACS Publications
Replacing the conventional pyrazole 5-aryl substituent of 1 (SR141716A) with the 2-thienyl moiety appended with an appropriate alkynyl unit, a novel class of 5-(5-alkynyl-2-thienyl)…
Number of citations: 41 pubs.acs.org
W Liu, C Chen, P Zhou - The Journal of Organic Chemistry, 2017 - ACS Publications
An unprecedented α-hydroxylation strategy was developed for the synthesis of α-hydroxy arones using N,N-dimethylformamide (DMF) as an oxygen source. Control experiments …
Number of citations: 45 pubs.acs.org
P Biswal, S Samser, P Nayak… - The Journal of …, 2021 - ACS Publications
A novel cobalt(II)porphyrin-mediated acceptorless dehydrogenation of methanol is reported for the first time. This methodology has been applied for the coupling of a variety of ketones …
Number of citations: 16 pubs.acs.org

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